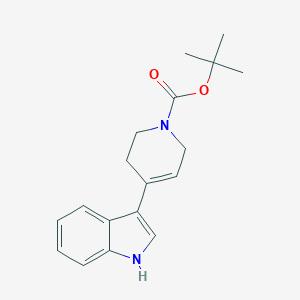

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Historical Context and Development of Indole-Dihydropyridine Research

The historical development of indole-dihydropyridine research traces its origins to the independent investigation of both heterocyclic systems before their eventual convergence into hybrid structures. Indole chemistry began its formal development with the study of the dye indigo, where indole was first isolated in 1866 when Adolf von Baeyer reduced oxindole using zinc dust, subsequently proposing a structural formula for indole in 1869. The significance of indole derivatives became evident through their importance as dyestuffs until the end of the nineteenth century, after which interest intensified in the 1930s due to their biological significance. Parallel to this development, dihydropyridine research emerged through the pioneering work of Arthur Hantzsch over a century ago, who reported the first synthesis of 1,4-dihydropyridine derivatives through what became known as the Hantzsch reaction.

The convergence of these two research streams began gaining momentum in the latter half of the twentieth century, particularly through investigations into alkaloid biosynthesis. Wenkert first postulated the involvement of dihydropyridine systems in indole alkaloid biosynthesis, with subsequent researchers speculating on the utilization of such intermediates during various investigations of the later stages of indole alkaloid formation. This theoretical framework provided the foundation for experimental work that demonstrated the feasibility of applying synthetic methodologies to pyridine derivatives without electron withdrawing substituents, particularly through the addition of nucleophiles to substituted pyridinium salts.

The systematic exploration of indole-dihydropyridine hybrids gained significant traction in the early twenty-first century, driven by recognition of their potential in pharmaceutical applications. Research efforts have focused on developing efficient synthetic methodologies for creating these hybrid structures, with particular attention to multicomponent reactions that allow for the simultaneous incorporation of both heterocyclic systems. The development of green synthetic approaches has further accelerated progress in this field, with researchers employing nanocatalytic methods and solvent-free conditions to achieve improved yields and reduced environmental impact.

Structural Significance of the Indole-Dihydropyridine Scaffold

The structural architecture of indole-dihydropyridine hybrid compounds represents a sophisticated integration of two pharmacologically significant heterocyclic systems, each contributing distinct chemical and biological properties to the overall molecular framework. The indole moiety, characterized by its bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, provides a privileged scaffold that is widely distributed throughout nature and represents an essential pharmacophore capable of binding with various biological receptors. This structural unit undergoes electrophilic substitution primarily at position 3, which corresponds to the attachment point in tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate, making this position particularly important for biological activity modulation.

The dihydropyridine component contributes its own unique structural characteristics, with the 1,4-dihydropyridine scaffold representing a heterocyclic unit of remarkable biological and pharmacological efficiency. This six-membered ring system, containing one nitrogen atom and two strategically positioned double bonds, provides both conformational flexibility and electronic properties that enhance the overall bioactivity of the hybrid molecule. The specific positioning of the double bonds within the dihydropyridine ring creates an electron-rich environment that facilitates various chemical transformations and biological interactions.

The tert-butyl carboxylate protecting group attached to the nitrogen atom of the dihydropyridine ring serves multiple structural functions within the hybrid compound. This bulky substituent provides steric protection of the nitrogen center while simultaneously modulating the electronic properties of the entire ring system. The carboxylate functionality also offers potential for further chemical modification through hydrolysis or transesterification reactions, allowing for systematic structure-activity relationship studies and optimization of biological properties.

Table 1: Structural Parameters of this compound

Research Interest Evolution for this compound

The research interest in this compound has evolved significantly over the past two decades, driven by its potential as a key intermediate in pharmaceutical synthesis and its role as a representative example of indole-dihydropyridine hybrid chemistry. Initial interest in this compound emerged from its utility as a synthetic building block, particularly in the preparation of more complex indole alkaloid structures and related pharmaceutical targets. The compound's unique structural features, combining the privileged indole scaffold with the pharmacologically relevant dihydropyridine system, positioned it as an attractive target for medicinal chemistry optimization programs.

Recent developments in the field have demonstrated the broader potential of indole-dihydropyridine hybrids in drug discovery applications, with specific emphasis on their antidiabetic properties. A comprehensive study published in 2024 reported the synthesis and biological evaluation of twenty-seven 1,4-dihydropyridine-indole derivatives, systematically evaluating their antidiabetic activity through both in vitro and in vivo methodologies. This research demonstrated that several compounds within this structural class exhibited significant potential to stimulate glucose transporter type 4 translocation in skeletal muscle cells, with compound 19 showing particularly promising results including a notable 21.6% reduction in blood glucose levels in diabetic rat models.

Properties

IUPAC Name |

tert-butyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-8,12,19H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPOPAOZUHAGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585440 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155302-27-5 | |

| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155302-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the indole’s C3 position attacks the ketone group of N-Boc-4-piperidone. Potassium hydroxide (KOH) serves as the base, deprotonating indole to enhance its nucleophilicity while facilitating the elimination of water. Key parameters include:

-

Molar Ratios : Indole (42.7 mmol), N-Boc-4-piperidone (51.2 mmol, 1.2 equiv), and KOH (85.4 mmol, 2.0 equiv).

-

Solvent : Methanol, chosen for its polarity and ability to solubilize both reactants.

-

Temperature and Duration : 70°C for 8 hours, optimizing kinetics without promoting side reactions.

After quenching with water, the product precipitates as a tan solid, isolated via filtration with an 86.2% yield.

Table 1: Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Reactants | Indole, N-Boc-4-piperidone |

| Base | KOH (2.0 equiv) |

| Solvent | Methanol |

| Temperature | 70°C |

| Reaction Time | 8 hours |

| Yield | 86.2% |

Analysis of Reaction Optimization

Role of Base Selection

While KOH is standard in the primary method, patent WO2014200786A1 highlights alternative bases for analogous syntheses, such as triethylamine (TEA) and diisopropylethylamine (DIPEA), typically used in stoichiometries of 1.5–5.0 equivalents. However, strong inorganic bases like KOH are preferred here due to the need for complete deprotonation of indole, which has a pKa ~17 in DMSO. Organic bases may fail to achieve sufficient basicity, leading to incomplete conversion.

The synthesized compound is characterized by its molecular formula (C18H22N2O2), molecular weight (298.38 g/mol), and physical state (tan solid). While explicit spectral data are not provided in the cited sources, standard characterization methods include:

-

1H NMR : Expected signals for the indole NH (~10 ppm), aromatic protons (6.5–8.0 ppm), and Boc tert-butyl group (1.4 ppm).

-

13C NMR : Peaks corresponding to the carbonyl carbons (154–166 ppm) and quaternary carbons of the Boc group.

-

Mass Spectrometry : ESI-MS would show a [M+H]+ ion at m/z 299.4.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 298.38 g/mol |

| Appearance | Tan solid |

| Melting Point | Not reported |

| Stability | Stable under inert conditions |

Scalability and Industrial Applicability

The described method is highly scalable, leveraging inexpensive reagents and straightforward isolation. A 50 mL methanol scale produces 5–10 grams of product, suggesting linear scalability to kilogram quantities. Industrial adoption would require:

-

Cost Efficiency : N-Boc-4-piperidone is commercially available (CAS 79099-07-3) but may necessitate in-house synthesis to reduce costs.

-

Safety Considerations : KOH handling demands corrosion-resistant equipment, and methanol’s flammability requires explosion-proof reactors.

Limitations and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

Reduction: Reduction reactions can be used to modify the dihydropyridine ring, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate has been studied for its potential as a therapeutic agent. The dihydropyridine scaffold is known for its role in calcium channel modulation, which can influence cardiovascular health.

Case Study: Calcium Channel Modulation

Research has indicated that compounds with similar structures exhibit calcium channel blocking activity, which may lead to the development of new antihypertensive agents . A study demonstrated that derivatives of dihydropyridines can effectively reduce blood pressure in animal models.

Anticancer Research

The indole structure is prevalent in many anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Case Study: Antitumor Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .

Neuropharmacology

Given the compound's potential neuroprotective properties, it is being investigated for applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. Animal studies have shown that such compounds can improve cognitive function and reduce neuroinflammation .

Material Science

The unique chemical structure of this compound allows for applications in the development of novel materials.

Case Study: Polymer Synthesis

The compound has been utilized as a building block in the synthesis of polymers with enhanced electrical conductivity and thermal stability. These materials show potential for applications in electronic devices and sensors .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Calcium Channel Block | Antihypertensive potential | |

| Antitumor | Cytotoxicity against cancer cells | |

| Neuroprotection | Cognitive enhancement | |

| Material Development | Conductive polymers |

Mechanism of Action

The mechanism of action of Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the dihydropyridine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carbaldehyde derivatives: These compounds share the indole moiety and are used in similar applications.

Dihydropyridine derivatives: These compounds are widely studied for their roles in cardiovascular drugs, such as calcium channel blockers

Uniqueness

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of indole and dihydropyridine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Biological Activity

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 155302-27-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 298.39 g/mol

- IUPAC Name : this compound

- CAS Number : 155302-27-5

The compound features a dihydropyridine ring fused with an indole moiety, which is critical for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine derivatives exhibit significant antitumor properties. For instance, a study highlighted the ability of related compounds to inhibit the growth of various cancer cell lines, including HeLa (cervical adenocarcinoma), A375 (melanoma), and HCT116 (colon carcinoma). The IC values for these compounds were reported to be as low as 0.55 µM in some cases .

The proposed mechanism for the antitumor activity involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, certain derivatives have shown selective inhibition against CDK1 and CDK2 with IC values of 6 nM and 9 nM, respectively . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Study on Anticancer Properties

In a recent study focusing on the synthesis and evaluation of various indole-based compounds, tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine derivatives were synthesized and tested for their biological activity. The results indicated that these compounds effectively inhibited tumor growth in xenograft models, demonstrating their potential as therapeutic agents against cancer .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa | 1.7 |

| Compound B | A375 | 0.87 |

| Compound C | HCT116 | 0.55 |

Inhibition of Kinase Activity

Another investigation assessed the inhibitory effects of indole-derived compounds on VEGFR-2 kinase activity, which is implicated in angiogenesis—a critical factor in tumor progression. The compound exhibited an IC value of 1.46 µM against VEGFR-2, indicating a promising avenue for further development as an antiangiogenic agent .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic ester intermediates. A representative protocol involves:

Coupling Reaction : Reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with a halogenated indole derivative (e.g., 3-bromoindole) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) .

Solvent System : 1,4-Dioxane/water or THF/water mixtures under inert atmospheres (N₂ or Ar).

Conditions : Heating at 80–100°C for 12–24 hours.

Workup : Extraction with EtOAc, washing with brine, drying over Na₂SO₄, and purification via silica gel chromatography (hexane/EtOAc gradients) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Silica Gel Column Chromatography : Use gradients of hexane/ethyl acetate (e.g., 20:1 to 5:1) to resolve the product from unreacted starting materials or byproducts .

- Recrystallization : If the compound crystallizes, solvents like methanol or dichloromethane/hexane mixtures can be used.

- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases is recommended.

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration. For example, the indole proton typically appears as a singlet near δ 7.0–7.5 ppm, while the tert-butyl group resonates as a singlet at δ 1.4–1.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~327.4 g/mol) .

- HPLC-PDA : To assess purity (>95% by area normalization).

Advanced Research Questions

Q. How can reaction yields be optimized in the Suzuki-Miyaura coupling step?

Methodological Answer: Yield optimization involves:

Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, or PdCl₂(dtbpf) for activity. Pd(dppf)Cl₂ often provides higher yields (~68–86%) .

Base Selection : Cs₂CO₃ or K₃PO₄ improves coupling efficiency over Na₂CO₃ due to better solubility in organic/aqueous mixtures.

Degassing : Remove oxygen from solvents (via N₂ bubbling) to prevent catalyst deactivation.

Temperature Control : Maintain 80–100°C; higher temperatures may accelerate side reactions.

Table 1: Yield Variation with Reaction Conditions (Adapted from )

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 68 |

| Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 42 |

| PdCl₂(dtbpf) | K₃PO₄ | DME/H₂O | 94 |

Q. How are byproducts managed during synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS or TLC to detect intermediates (e.g., deprotected piperidine derivatives or unhydrolyzed boronic esters).

- Celite Filtration : Remove Pd catalyst residues after coupling reactions .

- Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent indole oxidation.

Q. What strategies enable functionalization of the dihydropyridine core?

Methodological Answer:

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydropyridine ring to a piperidine, enabling access to saturated analogs .

- Electrophilic Substitution : The indole moiety can undergo Friedel-Crafts alkylation or halogenation at the 2- or 4-positions using AlCl₃ or NBS .

- Deprotection : Treat with TFA or HCl to remove the tert-butyloxycarbonyl (Boc) group, exposing the secondary amine for further derivatization .

Data Contradiction and Troubleshooting

Q. How should contradictory NMR data be resolved?

Methodological Answer:

Q. Why do yields vary across literature reports?

Methodological Answer: Variations arise from:

Catalyst Purity : Commercial Pd sources may contain stabilizers affecting activity.

Moisture Sensitivity : Boronic esters hydrolyze in aqueous systems; use anhydrous conditions if possible.

Substrate Ratios : Excess boronic ester (1.5–2.0 equiv) improves conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.